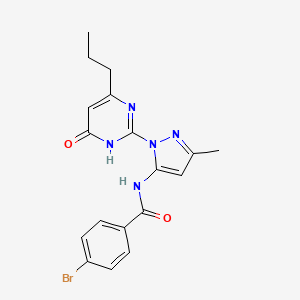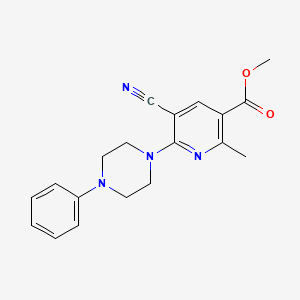![molecular formula C19H16N2O3S B2530620 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 888410-69-3](/img/structure/B2530620.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide" is a synthetic molecule that may be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar N-phenylacetamide derivatives and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of N-phenylacetamide derivatives typically involves the reaction of appropriate amine precursors with acylating agents. For instance, the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives was achieved by evaluating their affinity at sigma receptors, indicating a method that could potentially be adapted for the synthesis of the compound of interest . Similarly, the synthesis of N-(benzothiazole-2-yl) acetamide derivatives involved reacting imidazole-thione derivatives with chloroacetamide compounds . These methods suggest that the synthesis of "this compound" could involve a similar strategy of acylation and subsequent functionalization.
Molecular Structure Analysis
The molecular structure of N-phenylacetamide derivatives is characterized by the presence of an amide linkage and various substituents that can significantly influence the compound's properties and biological activity. For example, the presence of a benzothiazole moiety has been a common feature in the compounds studied for anticancer activities . The structure-activity relationship (QSAR) studies have shown that substitutions on the aromatic ring can affect the binding affinity to biological targets . Therefore, the molecular structure of "this compound" would likely be critical in determining its biological function and potential applications.
Chemical Reactions Analysis
The chemical reactivity of N-phenylacetamide derivatives can be influenced by the electronic nature of the substituents and the overall molecular framework. The papers suggest that halogen substitution can increase affinity for certain receptors, while electron-donating groups may lead to a moderate affinity . The reactivity of such compounds in biological systems, such as their potential anticancer activities, has been a subject of interest . The chemical reactions of "this compound" in a biological context would need to be explored to understand its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylacetamide derivatives, such as acidity constants, are important for their biological activity and pharmacokinetic profile. The pKa values of newly synthesized acetamide derivatives were determined using UV spectroscopy, indicating the importance of these properties in drug design . The solubility, stability, and overall physicochemical profile of "this compound" would be essential for its development as a potential drug candidate.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Compounds incorporating the 2,3-dihydro-1,4-benzodioxin moiety have demonstrated promising antibacterial and antifungal properties. For instance, certain synthesized acetamides have shown suitable antibacterial and antifungal potential, with some compounds exhibiting significant antimicrobial activity and low hemolytic activity (Abbasi et al., 2020). Similarly, sulfonamides bearing the benzodioxane moiety have been investigated for their antibacterial potential against various Gram-negative and Gram-positive strains, displaying potent therapeutic potential (Abbasi et al., 2016).
Enzyme Inhibitors
Research into the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties has revealed significant activity against α-glucosidase and acetylcholinesterase (AChE), indicating potential therapeutic applications for diabetes and neurological disorders (Abbasi et al., 2019).
Antidiabetic Agents
A series of compounds synthesized with the 2,3-dihydro-1,4-benzodioxin moiety have been evaluated for their anti-diabetic potential, showing weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting a possibility for type-2 diabetes management (Abbasi et al., 2023).
Bacterial Biofilm Inhibition
Novel N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been synthesized and demonstrated suitable inhibitory action against bacterial biofilms, along with modest cytotoxicity, highlighting their potential as antimicrobial agents (Abbasi et al., 2020).
Lipoxygenase Inhibition
Investigations into sulfonamides bearing the 1,4-benzodioxin ring have shown good inhibitory activity against lipoxygenase, an enzyme implicated in inflammatory processes, suggesting potential applications in treating inflammation-related diseases (Abbasi et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease .
Mode of Action
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, which can help improve cognitive function in Alzheimer’s patients .
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine. By inhibiting cholinesterase enzymes, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Pharmacokinetics
They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The molecular effect of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide’s action is the inhibition of cholinesterase enzymes, leading to increased acetylcholine levels . On a cellular level, this can enhance neuronal communication, potentially improving cognitive function in Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and bioavailability. Additionally, individual factors like liver function can impact how the compound is metabolized and excreted .
Propriétés
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(10-13-4-2-1-3-5-13)21-19-20-15(12-25-19)14-6-7-16-17(11-14)24-9-8-23-16/h1-7,11-12H,8-10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEGTMOHIIFHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

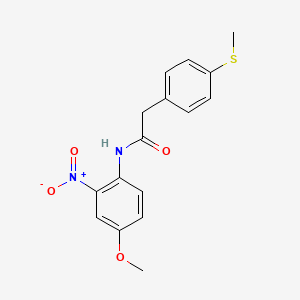
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)
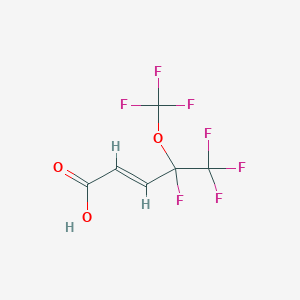


![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)

![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)
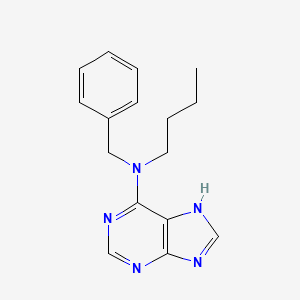

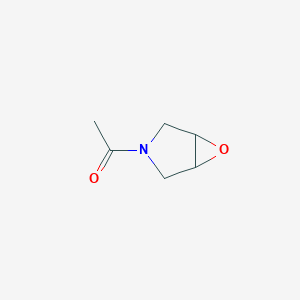
![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)
